molecular formula C16H15FN4O2 B2965764 1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326856-85-2

1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2965764
CAS No.: 1326856-85-2
M. Wt: 314.32
InChI Key: KITRSBCPUTZPAT-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetically derived small molecule belonging to the 1,2,3-triazole carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry and chemical biology research. The compound's core structure, featuring a 1,2,3-triazole ring, is often constructed via click chemistry, a highly reliable and modular synthetic approach that facilitates the exploration of diverse chemical space. This specific molecule incorporates a 5-fluoro-2-methylphenyl group and a furan-2-ylmethyl substituent, which are designed to confer specific steric and electronic properties, potentially enabling selective interactions with biological targets. 1,2,3-Triazole-containing hybrids have demonstrated a wide range of pharmacological activities in research settings , and this particular analog is of interest for probing enzyme function and signal transduction pathways. Its primary research value lies in its application as a key intermediate or a final compound in drug discovery campaigns, particularly for the development of covalent inhibitors or molecular probes, given the potential for the triazole and carboxamide moieties to engage in critical hydrogen bonding interactions within enzyme active sites. Researchers utilize this compound to investigate structure-activity relationships (SAR) and to screen for novel bioactive molecules targeting a variety of diseases.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-10-5-6-12(17)8-14(10)21-11(2)15(19-20-21)16(22)18-9-13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITRSBCPUTZPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential in anticancer, antimicrobial, and antiparasitic applications.

Structure and Properties

The structure of the compound is characterized by the presence of a triazole ring , a fluorinated phenyl group , and a furan moiety . These structural features are known to influence its biological activity significantly.

Anticancer Activity

Recent studies have indicated that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the triazole scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation. For example, certain triazole derivatives have been found to synergize with existing chemotherapeutics like sorafenib in non-small cell lung cancer (NSCLC) models by inhibiting NANOG expression and enhancing apoptosis .
  • Case Study : In a study evaluating various triazole derivatives against A549 lung cancer cells, compounds similar to our target exhibited IC50 values ranging from 1.02 to 74.28 µM. Notably, a derivative with a fluoro atom on the phenyl ring showed enhanced activity compared to others .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

  • Research Findings : A review highlighted that triazole-containing compounds could effectively combat bacterial infections and fungal pathogens . The presence of the fluorine atom in the phenyl group has been shown to enhance this activity.

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the antiparasitic activity of triazole derivatives.

  • Trypanocidal Potential : A recent study focused on triazole analogs demonstrated significant activity against Trypanosoma cruzi with IC50 values as low as 0.21 µM for certain derivatives. This suggests that modifications to the triazole structure can yield potent antiparasitic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds.

CompoundIC50 (µM)Activity TypeReference
Compound A0.21Trypanocidal
Compound B27.89Anticancer (A549)
Compound C32.4Antibacterial

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds structurally related to "1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide":

Triazole Derivatives and Their Applications

  • Anticancer Activity : Some triazole derivatives have demonstrated anticancer activity against melanoma, colon, and breast cancer . The presence of a methoxy group in the 1,3,4-oxadiazole fragment can increase anticancer activity in leukemia cells .
  • Thiazole-Bearing Molecules : Thiazoles are a class of molecules with potential as treatment drugs and in clinical trials .
  • Other potential activities : Derivatives of triazoles have attracted interest because of their chemotherapeutic value .

Specific Compounds and their Characteristics

  • N-(3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-{3-[(4-methylpiperazine-1-yl)methyl]phenyl}pyridin-2-yl)-2-furamide : This compound has a molecular weight of 511.5 g/mol and the molecular formula C29H26FN5O3 .
  • This compound : This compound has CAS number 1326856-85-2 .
  • Fentanyl-related substances : Several fentanyl-related substances, including furanylfentanyl derivatives, are listed with their CAS numbers .

Comparison with Similar Compounds

Structural Analogues in the Triazole-Carboxamide Family

A. Substituent Variations on the Triazole Core

  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (): These compounds share the 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold but differ in the phenyl substitution (4-methylphenyl vs. 5-fluoro-2-methylphenyl) and the absence of the furan-2-ylmethyl group.
  • N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (): This compound features a 1,2,4-triazole core instead of 1,2,3-triazole. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the 4-fluorophenyl substituent may improve bioavailability.

B. Heteroaromatic Modifications

  • N-(Furan-2-yl)-1-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl methanimines (): These derivatives incorporate a furan ring but replace the triazole core with an oxadiazole. Oxadiazoles are known for their metabolic stability but may exhibit reduced π-π stacking interactions compared to triazoles. The furan-2-ylmethyl group in the target compound could enhance solubility relative to bulkier substituents .
  • N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide ():
    Tetrazole-based carboxamides exhibit strong hydrogen-bonding capacity due to the acidic NH of the tetrazole ring. The trifluoromethyl group in this analogue increases hydrophobicity, contrasting with the fluoro-methylphenyl group in the target compound, which balances lipophilicity and polarity .
Pharmacological and Physicochemical Comparisons

A. Bioactivity Trends

  • Antimicrobial Activity : Compounds with fluorinated phenyl groups (e.g., 5-fluoro-2-methylphenyl) often show enhanced antibacterial activity due to improved membrane penetration and target affinity .
  • Herbicidal and Insecticidal Activity : Analogues with heteroaromatic substituents (e.g., furan-2-ylmethyl) demonstrate moderate herbicidal activity at 100 mg/L, as seen in similar triazole derivatives (). The target compound’s furan moiety may confer similar bioactivity .

B. Physicochemical Properties

Property Target Compound 4-Methylphenyl Analogue () 1,2,4-Triazole Derivative ()
Molecular Weight ~331.3 g/mol ~293.3 g/mol ~365.3 g/mol
LogP (Estimated) ~2.8 ~2.5 ~3.2
Key Substituents 5-Fluoro-2-methylphenyl, Furan-2-ylmethyl 4-Methylphenyl, Simple alkyl groups 3-Trifluoromethylphenyl, 4-Fluorophenyl
Hydrogen-Bond Acceptors 6 5 7

The target compound’s higher LogP compared to the 4-methylphenyl analogue suggests increased lipophilicity, which may improve blood-brain barrier penetration.

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